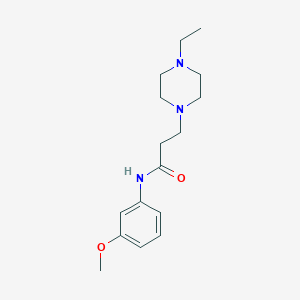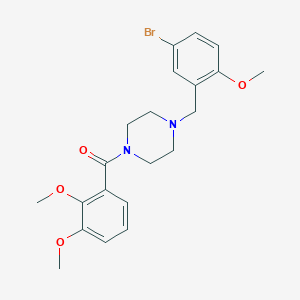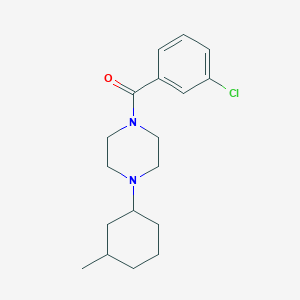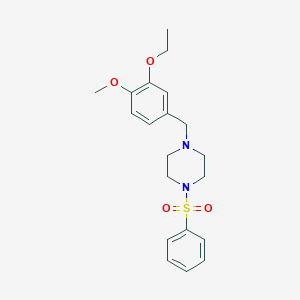
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B-cell malignancies.
作用機序
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide works by inhibiting the activity of BTK, which is a key signaling molecule in B cells. BTK plays a critical role in the activation of B cells, which are involved in the immune response. Inhibition of BTK leads to a decrease in B-cell activation and proliferation, which can help reduce the symptoms of autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has been shown to have a selective and potent inhibitory effect on BTK. It has been shown to reduce the activation and proliferation of B cells, leading to a decrease in the production of inflammatory cytokines. In preclinical studies, 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has also been shown to have an effect on other immune cells, such as T cells and natural killer cells.
実験室実験の利点と制限
One advantage of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide is its selectivity and potency in inhibiting BTK. This makes it a useful tool for studying the role of BTK in various biological processes. However, one limitation of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the development and application of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide. One area of focus is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases and B-cell malignancies. Another area of focus is the development of more selective and potent BTK inhibitors with fewer off-target effects. Additionally, research is needed to better understand the long-term safety and efficacy of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide in clinical settings.
合成法
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the piperazine ring through a cyclization reaction. The final product is obtained through purification and isolation steps.
科学的研究の応用
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown efficacy in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
特性
製品名 |
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide |
|---|---|
分子式 |
C16H25N3O2 |
分子量 |
291.39 g/mol |
IUPAC名 |
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-9-11-19(12-10-18)8-7-16(20)17-14-5-4-6-15(13-14)21-2/h4-6,13H,3,7-12H2,1-2H3,(H,17,20) |
InChIキー |
QOMKLXICBPQQKA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
正規SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)


![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)